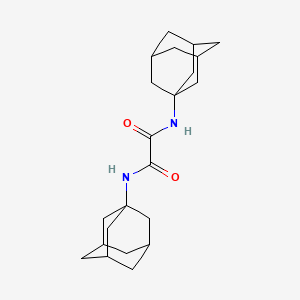

Bis(adamantan-1-yl)oxamide

Description

Bis(adamantan-1-yl)oxamide is a structurally unique compound belonging to the oxamide family, characterized by two adamantane moieties linked via an oxamide core (–NH–C(=O)–C(=O)–NH–). The adamantane groups confer high thermal stability and lipophilicity, which are advantageous for biological activity and supramolecular assembly .

Properties

Molecular Formula |

C22H32N2O2 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

N,N'-bis(1-adamantyl)oxamide |

InChI |

InChI=1S/C22H32N2O2/c25-19(23-21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)24-22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2,(H,23,25)(H,24,26) |

InChI Key |

WZSLZOBFOVJLHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)NC45CC6CC(C4)CC(C6)C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)oxamide typically involves the reaction of adamantane derivatives with oxalyl chloride and amines. One common method includes the reaction of adamantane-1-carboxylic acid with oxalyl chloride to form adamantane-1-carbonyl chloride, which is then reacted with an amine to produce the desired oxamide . The reaction is usually carried out in an inert solvent like methylene chloride under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Bis(adamantan-1-yl)oxamide can undergo various chemical reactions, including:

Oxidation: The adamantane groups can be oxidized to form hydroxyl or ketone derivatives.

Reduction: The oxamide core can be reduced to form amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products:

Oxidation: Hydroxylated or ketone derivatives of adamantane.

Reduction: Amines derived from the oxamide core.

Substitution: Halogenated or nitrated adamantane derivatives.

Scientific Research Applications

Chemistry: Bis(adamantan-1-yl)oxamide is used as a building block in organic synthesis due to its stability and unique structural properties. It serves as a precursor for the synthesis of more complex molecules .

Biology and Medicine: The adamantane groups enhance the lipophilicity and stability of drug molecules, making them more effective in crossing biological membranes .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its rigidity and thermal stability .

Mechanism of Action

The mechanism of action of bis(adamantan-1-yl)oxamide is largely dependent on its structural features. The adamantane groups provide a rigid and stable framework that can interact with various molecular targets. The oxamide core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The compound can disrupt enzyme activity, inhibit protein-protein interactions, and modulate signaling pathways .

Comparison with Similar Compounds

Adamantane-Isothiourea Hybrid Derivatives

- Structure : These hybrids incorporate morpholine or piperazine carbothioimidate groups linked to adamantane (e.g., 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates) .

- Synthesis : Prepared via reaction of adamantane-thioamides with benzyl bromides in acetone using K₂CO₃ .

- Applications : Demonstrated broad-spectrum antibacterial activity (e.g., compound 7b against Candida albicans) and hypoglycemic effects in diabetic rats (e.g., 8ab reduced serum glucose levels comparably to gliclazide) .

- Key Difference : Unlike Bis(adamantan-1-yl)oxamide, these hybrids prioritize sulfur-containing functional groups, enhancing antimicrobial potency but reducing thermal stability .

2-(Adamantan-1-yl)-2-oxoethyl Benzoates

- Structure : Esters combining adamantane with aromatic carboxylic acids (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) .

- Synthesis : Formed by reacting 1-adamantyl bromomethyl ketone with carboxylic acids in DMF .

- Applications : Exhibit selective antioxidant activity (e.g., hydrogen peroxide radical scavenging) and anti-inflammatory effects (e.g., 2p outperforming diclofenac sodium) .

- Key Difference : The ester linkage in benzoates contrasts with the oxamide core, offering tunable electronic properties for redox applications but lower mechanical robustness .

Dimeric γ-AApeptides with Adamantane Moieties

- Structure : Large dimeric structures (e.g., compound 11 : N,N′-bis(decanamide) with adamantane-acetyl groups) .

- Synthesis : Built via solid-phase peptide synthesis, integrating adamantane for enhanced lipophilicity .

- Applications : Potent antibacterial agents (e.g., activity against methicillin-resistant Staphylococcus aureus) due to membrane disruption .

- Key Difference : The peptide backbone enables selective targeting of bacterial membranes, a feature absent in this compound .

Bis(amino alcohol)oxamides

- Structure: Oxamide cores functionalized with amino alcohols (e.g., (S,S)-bis(phenylalaninol)oxamide) .

- Synthesis: Derived from amino alcohols and oxalyl chloride .

- Applications: Used as gelators for supramolecular ionogels with high ionic conductivity (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide gel) .

Structural and Functional Data Table

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Market Relevance: Oxamide derivatives are commercially significant in neurological and diabetic therapies, with a growing market forecasted to expand in Asia and North America .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.